Product packaging for Barium selenite(Cat. No.:CAS No. 13718-59-7)

Barium selenite

Cat. No.: B076393
CAS No.: 13718-59-7
M. Wt: 264.3 g/mol
InChI Key: VQKDPABSEYUERS-UHFFFAOYSA-L
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Description

Barium selenite (BaSeO₃) is an inorganic compound of significant interest in materials science and solid-state chemistry research. Its primary research value lies in its utility as a precursor for the synthesis of selenium-containing materials, particularly barium selenide (BaSe), through controlled thermal reduction processes. This property makes it a critical starting material for developing specialized semiconductors, photoconductors, and chalcogenide glasses with unique optical properties. Furthermore, this compound is investigated for its role in the fabrication of luminescent materials and as a dopant in various ceramic and glass matrices to modify their electrical and optical characteristics. In chemical research, it serves as a stable source of selenite ions (SeO₃²⁻) for precipitation reactions and the synthesis of other metal selenites. Researchers value this compound for its high purity, which ensures reproducibility in experiments aimed at exploring novel electronic materials, advanced optical systems, and the fundamental chemistry of selenium compounds. Its mechanism of action in most applications is defined by its decomposition profile and the subsequent release or incorporation of selenium into target matrices under specific experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaSeO3<br>BaO3Se B076393 Barium selenite CAS No. 13718-59-7

Properties

IUPAC Name

barium(2+);selenite
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InChI

InChI=1S/Ba.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
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InChI Key

VQKDPABSEYUERS-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

[O-][Se](=O)[O-].[Ba+2]
Source PubChem
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Molecular Formula

BaSeO3, BaO3Se
Record name BARIUM SELENITE
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Record name barium selenite
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DSSTOX Substance ID

DTXSID70929734
Record name Barium selenite
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Molecular Weight

264.30 g/mol
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CAS No.

13718-59-7
Record name BARIUM SELENITE
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Record name Selenious acid, barium salt (1:1)
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Record name Selenious acid, barium salt (1:1)
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Synthesis and Advanced Preparation Methodologies of Barium Selenite

Aqueous Precipitation Techniques

Aqueous precipitation represents a fundamental and widely employed method for the synthesis of barium selenite (B80905). This approach relies on the reaction of soluble precursors in an aqueous medium to yield the insoluble BaSeO₃ product.

A common and effective method for synthesizing barium selenite is through a controlled precipitation reaction involving a soluble barium salt and a selenium-containing precursor. One established route is the double decomposition reaction where an aqueous solution of a barium salt, such as barium chloride (BaCl₂), is reacted with a solution of an alkali selenite, like sodium selenite (Na₂SeO₃). chemicalbook.inechemi.com This reaction results in the formation of insoluble this compound, which precipitates out of the solution. chemicalbook.inechemi.com

Another well-documented precipitation method involves the direct reaction of a barium salt with selenous acid (H₂SeO₃). Selenous acid can be prepared by dissolving selenium dioxide (SeO₂) in water. google.comnist.gov A barium salt, such as barium nitrate (B79036) purified from barium carbonate, is treated with a slight excess of selenous acid. nist.gov The precipitation of this compound is then induced by the addition of ammonia. nist.gov Alternatively, barium hydroxide (B78521) can be added directly to the selenous acid solution to initiate the reaction and form the this compound precipitate. google.com After precipitation, the product is typically separated by filtration, washed to remove soluble impurities, and dried. google.comnist.gov

Reactant 1Reactant 2ProductMethod
Barium Chloride (BaCl₂)Sodium Selenite (Na₂SeO₃)This compound (BaSeO₃)Double Decomposition chemicalbook.in
Barium Hydroxide (Ba(OH)₂)Selenous Acid (H₂SeO₃)This compound (BaSeO₃)Direct Reaction google.com
Barium Nitrate (Ba(NO₃)₂)Selenous Acid (H₂SeO₃) & AmmoniaThis compound (BaSeO₃)Precipitation nist.gov

The kinetics of precipitation and the physical characteristics of the resulting this compound, such as particle size and shape, are significantly influenced by reaction conditions like pH and the presence of additives. mdpi.comresearchgate.net

The pH of the reaction medium is a critical parameter. For the precipitation of this compound, maintaining a controlled pH, typically in the range of 4 to 6, is important to prevent the formation of undesired byproducts like barium selenate (B1209512) (BaSeO₄). The solubility of barium selenites is also pH-dependent; at a pH of approximately 9.8, the concentration of barium in solution reaches a minimum. mdpi.com The degree of protonation of the selenite oxyanion is influenced by pH, which can affect reaction stoichiometry and the incorporation of species into the precipitate. nih.gov For instance, the pH must be controlled to prevent the hydrolysis of selenite ions (SeO₃²⁻) into HSeO₃⁻ or H₂SeO₃.

Additives can also play a role in the precipitation process. For example, high concentrations of sodium chloride can reduce the solubility of the product through the common-ion effect, thereby enhancing the efficiency of the precipitation. While specific studies on additives for this compound are limited, research on analogous compounds like barium sulfate (B86663) shows that organic additives can modify crystal morphology by adsorbing onto specific crystal faces, thereby influencing nucleation and growth rates. mdpi.comresearchgate.net This principle suggests that similar control over this compound morphology could be achieved through the selective use of additives.

Controlled Precipitation from Barium Salt Solutions and Selenous Acid

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is an advanced method that utilizes water at elevated temperatures (above 100°C) and pressures in a sealed vessel, known as an autoclave. sci-hub.se This technique is particularly effective for producing highly crystalline materials with controlled morphology. sci-hub.se

Hydrothermal methods have been successfully employed to synthesize complex quaternary barium vanadium selenite hydrates. acs.orgiucr.org These materials incorporate vanadium and water molecules into the crystal lattice along with barium and selenite ions. An example is the compound Ba(VO₂)₂(SeO₃)₂·H₂O, which has been prepared via hydrothermal synthesis at 180°C for five days. iucr.orgresearchgate.net Its structure consists of a complex three-dimensional network of vanadium oxide, selenium oxide, and barium oxide polyhedra. iucr.org

Another complex phase, Ba₂.₅(VO₂)₃(SeO₃)₄·H₂O, has also been synthesized using hydrothermal techniques from reagents including BaCO₃, V₂O₅, and H₂SeO₃. acs.org This compound features a two-dimensional layered structure. The ability to form such intricate, hydrated, mixed-metal selenite structures highlights the utility of hydrothermal synthesis in accessing novel materials that are not readily formed through conventional precipitation methods. iucr.orgcapes.gov.brosti.gov

The characteristics of the final product in hydrothermal synthesis are governed by several key thermodynamic and kinetic parameters, including temperature, reaction time, and reactant concentrations. sci-hub.se Optimizing these variables is crucial for controlling the crystallinity, particle size, and morphology of the synthesized this compound phases. sci-hub.senih.gov

For enhancing the crystallinity of standard this compound, hydrothermal treatments at temperatures between 80°C and 150°C are often used. The duration of the synthesis can range from several hours to multiple days. iucr.org For example, one protocol specifies heating a precursor solution of barium nitrate and sodium selenite at 120–150°C for 12–24 hours under autogenous pressure. A different synthesis for a complex barium vanadium selenite hydrate (B1144303) required a temperature of 180°C for five days. iucr.org The concentration of reactants and the choice of precursors also influence the final product. sci-hub.se By carefully controlling these parameters, researchers can tailor the properties of the resulting this compound materials for specific applications. nih.gov

ParameterRange/ValueEffect on ProductReference
Temperature80 - 180°CEnhances crystallinity, influences phase formation iucr.org
Time12 hours - 5 daysAffects crystal growth and completion of reaction iucr.org
ReactantsBa(NO₃)₂, Na₂SeO₃Determines the primary chemical composition
PressureAutogenousMaintained in a sealed autoclave

Formation of Complex Barium Vanadium Selenite Hydrates via Hydrothermal Routes

Soft Chemistry Synthesis Strategies

Soft chemistry encompasses a range of low-temperature synthesis techniques that provide alternatives to traditional high-temperature solid-state reactions. womengovtcollegevisakha.ac.in These methods, such as sol-gel or precursor routes, offer enhanced control over the stoichiometry, homogeneity, and microstructure of the final product.

While less common for simple this compound, soft chemistry approaches have been applied to synthesize related complex oxides. researchgate.net One example is the use of acetate-citrate precursors to create an amorphous gelatinous material containing calcium and barium. researchgate.netimedpub.com This gel is then sintered at a controlled temperature (e.g., 800°C) to form a crystalline mixed-metal oxide. researchgate.net This type of precursor or gel-based method allows for intimate mixing of the metal ions at the atomic level, leading to a more homogeneous final product at lower temperatures than conventional solid-state routes. womengovtcollegevisakha.ac.in The application of such strategies could allow for the synthesis of this compound with tailored microstructural features. researchgate.net

Exploration of Precursor-Based Soft Chemistry Methods for Related Barium-Selenium Compounds

The synthesis of barium-selenium compounds, including the titular this compound, is often achieved through conventional solid-state reactions or precipitation from aqueous solutions. However, soft chemistry methods, which involve low-temperature synthesis routes from molecular or nanoscale precursors, offer enhanced control over the product's purity, homogeneity, and microstructure. These techniques are particularly valuable for creating complex or metastable phases.

Precursor-based soft chemistry approaches for barium-selenium compounds and their analogues often utilize soluble salts in controlled environments to direct the formation of the desired material. A notable example is the use of acetate-citrate precursors to synthesize an amorphous gelatinous calcium-barium selenate with the molecular formula (Ca₀.₅Ba₀.₅Se₂O₅). In this method, the gel product is subsequently sintered at 800°C. Characterization through X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray (EDX) analysis confirmed the formation of a product belonging to the AB₂X₅-type structure with an average grain size between 1.2 and 3.8 μm. researchgate.net This approach highlights the ability of soft chemistry to produce mixed-cation selenates with specific structural characteristics.

Hydrothermal synthesis, another prominent soft chemistry technique, has been successfully employed to create complex barium-containing selenite compounds. For instance, barium vanadium selenite hydrate (Ba(VO₂)₂(SeO₃)₂·H₂O) has been synthesized using this method. researchgate.net Hydrothermal conditions allow for the crystallization of materials that may not be stable or easily formed at higher temperatures.

The concept of using specific precursors to guide reactions is also evident in the synthesis of other related barium compounds. Barium trisulphide (BaS₃) has been investigated as a precursor for fabricating chalcogenide perovskite thin films. Its relatively low melting point (554°C) makes it a suitable intermediate phase for subsequent reactions to form more complex structures. Similarly, studies on the synthesis of barium titanate (BaTiO₃) have shown that the choice of starting precursors, such as barium acetate (B1210297) versus barium hydroxide octahydrate, significantly impacts the grain size and dielectric properties of the final product when using sol-gel methods. rroij.com

Furthermore, this compound itself can serve as a precursor for other selenium-containing compounds. chemicalbook.com It can be oxidized to barium selenate (BaSeO₄) in the presence of strong oxidizing agents or at elevated temperatures in air (around 700–750°C). chemicalbook.com Conversely, barium selenate can be reduced in a hydrogen atmosphere to form barium selenide (B1212193) (BaSe). wikipedia.orgwikipedia.org

The table below summarizes precursor-based methods for various barium-selenium and related compounds.

Interactive Table: Precursor-Based Synthesis of Barium-Selenium and Analogous Compounds

Target CompoundPrecursorsMethodKey FindingsReference(s)
Calcium Barium Selenate (Ca₀.₅Ba₀.₅Se₂O₅)Acetate-citrate precursorsSoft Chemistry (Gel-to-crystal)Formation of an amorphous gel, sintered at 800°C to yield a crystalline AB₂X₅-type structure. researchgate.net
Barium Vanadium Selenite Hydrate (Ba(VO₂)₂(SeO₃)₂·H₂O)Not specified in abstractHydrothermal SynthesisSuccessful synthesis of a complex, hydrated selenite compound at low temperatures. researchgate.net
Barium Selenide (BaSe)Barium Selenate (BaSeO₄), Hydrogen (H₂)ReductionBarium selenate is reduced in a hydrogen flow to produce barium selenide. wikipedia.orgwikipedia.org
Barium Selenate (BaSeO₄)This compound (BaSeO₃), Oxygen (O₂)OxidationOxidation occurs in air at approximately 700–750°C. chemicalbook.com
Barium Zirconium Sulfide (B99878) (BZS)Barium Trisulphide (BaS₃), Zirconium (Zr)Precursor-based solid-state reactionBaS₃ is used as a low-melting-point precursor to facilitate the formation of chalcogenide perovskites.

Crystallographic and Structural Investigations of Barium Selenite

Determination of Crystal System and Space Group

The precise arrangement of atoms in barium selenite (B80905) has been elucidated through X-ray diffraction techniques, revealing its crystallographic framework.

Single-Crystal X-ray Diffraction Studies for Unit Cell and Atomic Positions

Single-crystal X-ray diffraction is a powerful technique for determining the exact three-dimensional arrangement of atoms within a crystal. For barium selenite, these studies have been crucial in defining its crystal system and space group.

Research has identified that this compound can crystallize in the monoclinic crystal system, belonging to the P2₁/m space group. materialsproject.org In this structure, the barium ion (Ba²⁺) is coordinated to nine oxygen atoms, with Ba-O bond distances ranging from 2.79 to 3.10 Å. materialsproject.org The selenium atom (Se⁴⁺) is bonded to three oxygen atoms in a trigonal pyramidal geometry, with all Se-O bond lengths being 1.71 Å. materialsproject.org

Another study reports that hydrothermal synthesis can yield orthorhombic crystals of this compound with the space group Pnma. The lattice parameters for this form were determined to be a = 7.21 Å, b = 5.68 Å, and c = 9.14 Å. It is worth noting that this compound is isomorphous with barium sulfate (B86663) (barite) and barium selenate (B1209512), which also crystallize in the orthorhombic system. wikipedia.org

Table 1: Crystallographic Data for this compound

Crystal System Space Group a (Å) b (Å) c (Å) β (°) Source
Monoclinic P2₁/m - - - - materialsproject.org
Orthorhombic Pnma 7.21 5.68 9.14 90

Microstructural and Morphological Characterization

The external shape and internal features of this compound particles are characterized using electron microscopy techniques, providing a visual understanding of its micro- and nanostructure.

Scanning Electron Microscopy (SEM) for Particle Size and Habit Analysis

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and determine the particle size and habit (characteristic crystal shape) of this compound. SEM analysis has shown that this compound particles can have sizes in the range of 50–200 nm. This technique is crucial for understanding how synthesis conditions affect the final product's physical form, which can influence its properties and applications.

Transmission Electron Microscopy (TEM) for Nanostructural Elucidation

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the investigation of the internal nanostructure of materials. While specific TEM studies on this compound are not extensively detailed in the provided context, it is a standard technique for elucidating the fine details of nanomaterials, including crystal lattice fringes and the presence of any nanoscale defects or domains. One source mentions that a this compound molecule has a diameter of about 3.5 nm. biosynth.com

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the functional groups and confirming the bonding within this compound. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of the selenite ion (SeO₃²⁻).

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a sample. For this compound, FTIR is primarily employed to confirm the presence of the selenite anion by identifying its characteristic vibrational modes. The Se-O bonds in the selenite ion typically exhibit strong absorption bands in the infrared spectrum.

Research indicates that the key Se-O vibrational modes for selenite are found in the 750–900 cm⁻¹ region of the FTIR spectrum. The presence of peaks within this range serves as a definitive confirmation of selenite bonding within the compound.

Furthermore, FTIR is instrumental in assessing the purity of synthesized this compound. For instance, a common impurity in the synthesis of barium compounds is barium carbonate, which can co-precipitate. The absence of a characteristic carbonate peak, which typically appears around 1,450 cm⁻¹, in the FTIR spectrum confirms that no significant barium carbonate contamination has occurred.

FTIR Analysis of this compound
Technique Fourier Transform Infrared (FTIR) Spectroscopy
Purpose Functional Group Identification, Purity Assessment
Characteristic Peak Range 750–900 cm⁻¹ for Se-O vibrational modes
Impurity Detection Absence of peak at ~1,450 cm⁻¹ confirms no barium carbonate co-precipitation

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. It is particularly useful for studying the symmetric vibrations of non-polar bonds. In the context of this compound, Raman spectroscopy can be used to confirm the Se-O bonding. While specific Raman data for this compound is not as commonly published as for analogous sulfates like barite (barium sulfate), the principles are directly transferable. nih.govresearchgate.netucl.ac.ukrruff.inforesearchgate.net For barite, the symmetric stretching mode (ν₁) of the sulfate ion appears as a very strong, sharp peak, which is a characteristic feature in its Raman spectrum. researchgate.net Similarly, the selenite ion in this compound would be expected to produce characteristic Raman peaks corresponding to its symmetric and asymmetric stretching and bending modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a highly specific technique that provides information on the local geometric and/or electronic structure of a specific element within a material. udel.edu It is an invaluable tool for studying this compound, particularly its interaction with other materials and its behavior at interfaces. XAS encompasses both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). udel.eduresearchgate.net

XAS, particularly EXAFS, is uniquely suited to probe the coordination environment of selenite ions when they are adsorbed onto a solid surface from an aqueous solution. nih.govchimia.ch Studies on the adsorption of selenite onto various mineral surfaces, such as goethite (α-FeOOH) and γ-Al₂O₃, have provided direct, molecular-level evidence of the bonding mechanism. nih.govresearchgate.net

Research using EXAFS has shown that the selenite ion (SeO₃²⁻) strongly bonds directly to the mineral surface, forming an inner-sphere complex. udel.edunih.gov This means the ion loses its hydration sphere and coordinates directly with the surface metal atoms. Specifically, on a goethite surface, the selenite ion bonds in a bidentate fashion, linking to two surface iron atoms at a distance of approximately 3.38 angstroms from the selenium atom. nih.gov Similarly, on γ-Al₂O₃, EXAFS data indicate that selenite ions coordinate in a bridging bidentate fashion to the surface AlO₆ octahedra. researchgate.netgatech.edu

Selenite Coordination on Mineral Surfaces (EXAFS Data)
Mineral Surface Goethite (α-FeOOH)
Coordination Type Inner-sphere, bidentate complex nih.gov
Se-Fe Distance ~3.38 Å nih.gov
Mineral Surface γ-Al₂O₃
Coordination Type Inner-sphere, bridging bidentate complex researchgate.netgatech.edu

The mechanism by which selenite adsorbs onto surfaces is crucial for understanding its environmental fate and mobility. XAS studies have been fundamental in elucidating these mechanisms. tno.nlresearchgate.net The consistent finding across numerous studies is that selenite forms strong, inner-sphere surface complexes on a variety of materials, including iron oxides, aluminum oxides, and calcite. nih.govresearchgate.netresearchgate.net

This inner-sphere complexation explains why selenite is much more reactive and less mobile in many environmental systems compared to selenate (SeO₄²⁻), which typically forms weaker, outer-sphere complexes where the ion retains its hydration shell and is not directly bonded to the surface. udel.edunih.govgatech.edu The formation of inner-sphere complexes by selenite is a ligand exchange process that is largely independent of the ionic strength of the surrounding solution. udel.eduresearchgate.netgatech.edu The specific nature of the complex can be influenced by factors such as pH and the type of mineral surface. tno.nl For example, time-resolved XANES spectroscopy has been used to monitor the reduction of selenite on siderite (FeCO₃) surfaces, revealing a two-step process of initial immobilization followed by reduction.

Elemental and Trace Analysis

Determining the elemental composition and purity of this compound is critical for its characterization. Several analytical techniques are employed for this purpose, offering high sensitivity and precision.

Other techniques frequently used include:

Atomic Absorption Spectroscopy (AAS) : Both flame (FAAS) and graphite (B72142) furnace (GFAAS) variations are widely used for measuring barium in various samples. cdc.govnih.govwho.int

Energy-Dispersive X-Ray Spectroscopy (EDS) : Often coupled with scanning electron microscopy (SEM), EDS can map the elemental distribution on a sample's surface and detect trace contaminants, such as chloride residues from precursor materials used in synthesis.

X-ray Fluorescence (XFS) and Neutron Activation Analysis (NAA) : These methods can also be used for elemental analysis of barium compounds, though they are sometimes considered less sensitive than techniques like ICP-MS or AAS. cdc.govnih.gov

Elemental Analysis Techniques for this compound
Technique Primary Application
ICP-MS / ICP-AESPurity assessment, confirmation of Ba:Se molar ratio, trace element analysis. cdc.govnih.gov
AAS (FAAS/GFAAS)Quantitative determination of barium. cdc.govwho.int
SEM-EDSElemental mapping and detection of trace surface contaminants.
XFS / NAAElemental analysis. cdc.govnih.gov

Spectroscopic Characterization Techniques for Barium Selenite

Spectrometric Methods

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. rsc.orgmeasurlabs.com It is particularly valuable in the characterization of barium selenite for assessing its stoichiometric purity and quantifying trace elemental impurities. core.ac.uk The method involves introducing a sample, typically dissolved in an acid solution, into a high-temperature argon plasma. rsc.orgnih.gov The plasma atomizes and ionizes the elements present in the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the detection and quantification of elements at concentrations ranging from parts-per-billion (ppb) to parts-per-trillion (ppt) and even lower. measurlabs.comcdc.gov

Purity Assessment:

For this compound (BaSeO₃), a primary application of ICP-MS is the verification of its stoichiometric integrity. The technique is used to confirm that the molar ratio of barium (Ba) to selenium (Se) is approximately 1:1. Research findings indicate that ICP-MS can confirm this ratio with a deviation of less than 2%. This level of precision is crucial for ensuring the phase purity of the synthesized compound. The most abundant isotope of barium, ¹³⁸Ba, is typically used for quantification and is generally free from isobaric interferences. thermofisher.com While selenium has potential isobaric interference from krypton (an impurity in the argon gas) on the ⁸²Se isotope, modern ICP-MS instruments can mitigate this through collision/reaction cells or by selecting an alternative isotope. epa.gov

Trace Impurities Analysis:

The exceptional sensitivity of ICP-MS makes it an ideal method for identifying and quantifying trace-level impurities that may be present in this compound. core.ac.uk These impurities can originate from precursor materials (e.g., barium chloride, sodium selenite) or from the synthesis process itself. For instance, if an excess of barium ions (Ba²⁺) is used during synthesis, it can lead to the formation of barium carbonate impurities if atmospheric carbon dioxide is present.

The analytical procedure involves digesting the solid this compound sample in an appropriate acid, such as nitric acid, to create a liquid sample suitable for introduction into the plasma. epa.gov An internal standard, such as rhodium (¹⁰³Rh), may be added to the solution to correct for variations in instrument response and matrix effects, ensuring accurate quantification. core.ac.uk Studies on similar barium-containing materials have demonstrated the capability of ICP-MS to determine a wide array of trace elements. core.ac.uk

Research Findings:

Detailed studies on complex materials containing barium, such as barium strontium titanate (BST) thin films, provide insights into the capabilities of ICP-MS that are applicable to this compound analysis. In such studies, ICP-MS was used to determine both the stoichiometry and the presence of 38 trace elements. core.ac.uk The results showed excellent agreement with other analytical techniques like ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry) and XRF (X-ray Fluorescence). core.ac.uk The high sensitivity of ICP-MS allowed for the detection of trace elements with detection limits in the low ng/g range. core.ac.uk

The table below summarizes key operational parameters and findings relevant to the ICP-MS analysis of barium-containing compounds.

ParameterDescriptionFinding / Application
Primary Application Verification of the elemental composition and purity of the compound.Confirms the Ba:Se molar ratio is approximately 1:1 with a deviation of <2%.
Sensitivity The technique is capable of detecting elements at very low concentrations.Detection limits can reach the µg/L (ppb), ng/L (ppt), and even pg/L (ppq) ranges, making it suitable for trace impurity analysis. measurlabs.com
Sample Preparation Solid samples must be converted into a liquid form for analysis.This compound is dissolved in an acid solution (e.g., nitric acid) prior to analysis. epa.gov
Isotopes Monitored Specific isotopes are selected for analysis to maximize accuracy and minimize interference.¹³⁸Ba is the most abundant and typically interference-free isotope for barium analysis. thermofisher.com Various selenium isotopes can be used, with corrections for potential interferences. epa.gov
Quantification Method External calibration with standards of known concentrations is used to convert instrument signals into elemental concentrations. nih.govnih.govAn internal standard (e.g., ¹⁰³Rh) is often used to improve precision and accuracy by correcting for matrix effects and instrumental drift. core.ac.uk The relationship between the signal (counts per second) and concentration is linear over a wide range. nih.gov

The following table presents a representative list of trace elements that can be quantified in a barium-containing material using ICP-MS, based on findings from the analysis of thin perovskite films. This demonstrates the multi-element capability of the technique for comprehensive impurity profiling.

ElementSymbolElementSymbolElementSymbolElementSymbol
Aluminum AlChromium CrLead PbSodium Na
Antimony SbCobalt CoMagnesium MgThallium Tl
Arsenic AsCopper CuManganese MnTin Sn
Beryllium BeIron FeMolybdenum MoTitanium Ti
Bismuth BiCalcium CaNickel NiVanadium V
Cadmium CdZinc Zn
This table is illustrative of the multi-element detection capabilities of ICP-MS as demonstrated in the analysis of complex materials and is applicable for comprehensive impurity screening in this compound. core.ac.ukdiva-portal.org

Advanced Materials Science Applications of Barium Selenite

Optical Materials Research

Barium selenite (B80905) (BaSeO₃) is a crystalline compound recognized for its unique optical characteristics, making it a subject of interest in materials science research. samaterials.com Its properties are foundational to the exploration of new materials for photonic applications.

Investigation of Barium Selenite in Specialized Optical Systems

This compound is primarily utilized in research contexts rather than as a final component in commercial optical systems. Its significance lies in its role as a precursor for synthesizing novel selenium-containing compounds intended for advanced photonic and electronic applications. The chemistry of materials incorporating selenite anions (SeO₃²⁻) is of growing interest because the stereochemically active lone pair of electrons on the selenium atom can lead to the formation of non-centrosymmetric crystal structures. mdpi.com Such structures are a prerequisite for key optical phenomena like second-harmonic generation, making these materials candidates for applications involving non-linear optical properties. mdpi.com While extensive research on this compound itself is still emerging, its fundamental properties suggest potential for use in specialized optical research. samaterials.com

Optical Property Modulation through Doping or Structural Engineering

The modification of this compound’s optical properties through doping or structural engineering is a key area of materials research. While specific studies on doped this compound are not extensively documented, research on related compounds demonstrates the viability of this approach. For instance, doping barium strontium titanate (BST) with selenium has been shown to alter its structural and optical characteristics. In one study, the addition of selenium into the BST lattice led to a reduction in the average crystal size and a change in surface morphology. researchgate.net

Structural engineering through the creation of mixed-anion solid solutions also provides a pathway to tune optical properties. Research on compounds like Ba₃In₂O₅Cu₂S₂₋ySey has shown that substituting sulfur with the larger selenium anion expands the crystal lattice volume and systematically reduces the material's band gap. rsc.org This principle of anionic substitution could theoretically be applied to this compound-based systems to engineer their optical response for specific applications. The table below summarizes findings from related materials, illustrating the potential effects of such modifications.

Material SystemModificationObserved Effect on PropertiesReference
BaxSr1-xTiO3Selenium (Se) DopingReduced average crystal size and lattice parameter; altered surface morphology. researchgate.net
Ba3In2O5Cu2S2−ySeySelenium (Se) Substitution for Sulfur (S)Linear decrease in the band gap with increasing selenium content; expansion of the crystal lattice. rsc.orgrsc.org
BaTiO3Zirconium (Zr) DopingInfluenced grain size, dielectric constant, and optical band gap (3.19–3.37 eV). rsc.org

Electronic Materials and Semiconductor Research

This compound possesses distinct electronic properties that make it a candidate for investigation in semiconductor and electronics research. samaterials.com It is explored for its potential as a semiconductor material and as a building block for more complex electronic compounds. samaterials.comamericanelements.com

Exploration of this compound in Electronic Devices and Semiconductor Applications

This compound is considered an inorganic salt that can serve as a precursor in the synthesis of new materials for the electronics industry. Its unique electronic and optical properties are valuable for specialized research applications in material science. samaterials.com While direct integration into commercial electronic devices is not common, its role in the development of other selenium-containing compounds is significant. The broader family of selenide (B1212193) and selenite compounds is under investigation for various applications, including semiconductors and thermoelectric devices, highlighting the general interest in the electronic potential of these materials. ontosight.aivitalchem.com

Studies on Electrical Properties and Band Structure Relevant to Electronic Applications

This compound (BaSeO₃) is a semiconductor. materialsproject.org Theoretical calculations and experimental data provide insight into its electronic structure. According to the Materials Project database, BaSeO₃ crystallizes in a monoclinic P2₁/m space group and has a calculated band gap of 3.89 eV. materialsproject.org This relatively wide band gap is indicative of a material that is insulating at room temperature but can exhibit semiconducting properties under certain conditions or with appropriate modification. In contrast, the related compound barium selenide (BaSe) is an indirect gap semiconductor with a much lower band gap. researchgate.netwikipedia.org The distinct trigonal non-coplanar geometry of the selenite (SeO₃²⁻) ion in BaSeO₃ contributes to its unique electronic and crystal structure. materialsproject.org

PropertyValue / DescriptionReference
Chemical FormulaBaSeO₃ samaterials.com
Crystal SystemMonoclinic materialsproject.org
Space GroupP2₁/m materialsproject.org
Calculated Band Gap3.89 eV materialsproject.org
Magnetic OrderingNon-magnetic materialsproject.org
Density4.97 g/cm³ materialsproject.org

Innovative Glass Technologies

This compound is an important additive in the glass and ceramics industry. vitalchem.com It is used to modify the optical characteristics of glass products, contributing to specialized functionalities. google.com When added to a glass batch, this compound can enhance the refractive index and impart specific colors.

Research into the manufacture of ruby glass has shown that this compound is more stable at high temperatures (around 950°C) compared to elemental selenium. researchgate.net This stability is advantageous as it reduces the amount of selenium lost to volatilization during the high-temperature glass melting process, ensuring a more consistent final product. researchgate.net

Research into this compound's Role in Glass Decoloring and Special Glass Formulations

This compound (BaSeO3) is a significant compound in the glass manufacturing industry, primarily utilized for its dual capabilities in both decoloring and coloring glass. chemicalbook.injhadd.com Its application is crucial in neutralizing unwanted colors in glass melts, which often arise from iron impurities.

The presence of iron oxides, such as Iron (II) oxide (FeO), in the raw materials can impart a bluish-green tint to the final glass product. This compound is introduced into the glass batch to counteract this effect. americanelements.com The selenium in the compound imparts a pink or reddish color that is complementary to the green hue, effectively neutralizing it and resulting in a colorless, clear glass. americanelements.comresearchgate.net This process is a common practice in the production of flint glass, where high transparency is desired. researchgate.net

Research has shown that while elemental selenium and other selenites like sodium selenite are also used, this compound offers advantages in terms of stability. google.comresearchgate.net Unlike elemental selenium, which is highly volatile at the high temperatures of a glass melt (up to 1450°C), this compound is more stable, although some loss of selenium is still inevitable. google.comresearchgate.net Sodium selenite, another alternative, can be hygroscopic and cake during storage, making homogeneous mixing difficult. google.com

Beyond decoloring, this compound is a key ingredient in the formulation of special glasses, particularly in producing red-colored glass. jhadd.com When used in larger quantities, the characteristic pink color of elemental selenium (formed from the decomposition of selenite) becomes dominant, resulting in vibrant red to pink hues. bluestonemc.com This property is leveraged in the manufacturing of decorative and artistic glass. Furthermore, this compound is incorporated into specific glass formulations, such as alkali-barium silicate (B1173343) glasses, which contain small amounts of heavy oxides like barium to achieve desired properties. google.com Innovations in glass manufacturing include the incorporation of decoloring agents like this compound into the inner layers of glass pellets to reduce their volatilization during the melting process. google.com

Impact on Refractive Index and Optical Clarity in Glass Composites

The inclusion of this compound in glass composites has a notable impact on the optical properties of the final product, specifically enhancing the refractive index and optical clarity.

Barium oxide, a component of this compound, is known to increase the refractive index of glass. wikipedia.org The refractive index is a measure of how much light is bent, or refracted, when it enters a material. Glasses with a higher refractive index are valuable in the production of high-quality lenses and other optical components, as they can be made thinner and lighter than lenses made from materials with a lower refractive index. wikipedia.org Research into special glass formulations has identified this compound as a primary choice for creating glass with a high index of refraction. chemicalbook.in High refractive index glasses typically have an index ranging from 1.6 to 1.9, compared to standard soda-lime glass which is around 1.5. mo-sci.com

Environmental Research and Remediation Studies Involving Barium Selenite

Sequestration of Selenite (B80905) Ions from Aqueous Solutions

The removal of selenite (SeO₃²⁻), a common and toxic form of selenium in water, is a critical environmental challenge. mdpi.com Studies have explored various methods for its sequestration, with a notable focus on precipitation and sorption techniques involving barium compounds.

One of the most promising methods for removing selenite from aqueous solutions is through co-precipitation with barite (barium sulfate (B86663), BaSO₄). mdpi.commdpi.com This technique leverages the low solubility and high stability of barite, which can act as a host phase, trapping selenite ions within its crystal structure during its formation. acs.orgnih.govjaea.go.jp This process is considered an effective way to sequester selenite and other oxyanions from polluted water. acs.orggoldschmidtabstracts.info Studies have shown that co-precipitation with barite can efficiently remove over 99% of selenium oxyanions from solutions. researchgate.netresearchgate.net

The effectiveness of selenite uptake during co-precipitation with barite is governed by two primary factors: chemical affinity and structural similarity. acs.orgnih.govjaea.go.jpjaea.go.jpresearchgate.net

Chemical Affinity : This relates to the degree of surface complexation between the selenite ions and the surface of the growing barite crystals. acs.orgnih.govresearchgate.net

Structural Similarity : This pertains to how well the geometry of the selenite ion (SeO₃²⁻) fits into the site typically occupied by a sulfate ion (SO₄²⁻) within the barite crystal lattice. acs.orgnih.govresearchgate.net

Research indicates that for homogeneous precipitation, where crystals form uniformly throughout the solution, approximately 10% of the sulfate in barite can be substituted by selenite. acs.orgnih.gov This substitution is significantly higher than thermodynamic predictions would suggest and is attributed to an "adsorption-induced entrapment" mechanism during the crystal's growth phase. acs.org X-ray Absorption Spectroscopy (XAS) analyses have confirmed that the selenate (B1209512) (SeO₄²⁻) tetrahedron, which is structurally very similar to sulfate, gets incorporated into the barite structure by substituting for sulfate and bonding to barium (Ba²⁺) atoms. researchgate.netresearchgate.net While selenite has a different geometry (trigonal pyramidal) compared to the tetrahedral sulfate, its incorporation is still facilitated by these mechanisms.

The efficiency of selenite removal by barite co-precipitation is sensitive to several environmental factors. acs.orgjaea.go.jp Batch experiments have demonstrated that the uptake of selenite is dependent on the pH of the solution, as well as the presence of coexistent ions like calcium (Ca²⁺) and the initial concentration of sulfate (SO₄²⁻). acs.orgnih.govjaea.go.jpgoldschmidtabstracts.infojaea.go.jp

The presence of organic films, which can mimic natural organic matter in the environment, has also been studied. acs.orgnih.gov In heterogeneous precipitation, where crystal growth occurs on existing surfaces, these organic interfaces can enhance the sequestration of selenium oxyanions. acs.orgnih.gov However, the uptake of selenite in such systems was found to be low (~1%), which was attributed to the lower saturation index of barium selenite and the deprotonation state of the selenite ion at the experimental pH of 5.6. acs.orgnih.gov

Table 1: Factors Influencing Selenite Sequestration by Barite Co-precipitation

FactorInfluence on Selenite (Se(IV)) UptakeMechanism AffectedReference
pH DependentChemical Affinity & Structural Similarity acs.orgnih.govjaea.go.jp
Coexistent Calcium (Ca²⁺) DependentChemical Affinity & Structural Similarity acs.orgnih.govjaea.go.jp
Sulfate (SO₄²⁻) Concentration DependentChemical Affinity & Structural Similarity acs.orgnih.govjaea.go.jp
Organic Interfaces Can enhance sequestration, but effect on selenite is limited at certain pH valuesNucleation and Growth Rates acs.orgnih.gov

Cementitious materials are crucial components of engineered barriers for radioactive waste repositories. nih.govacs.orgresearchgate.net Their highly alkaline nature influences the mobility of contaminants. Calcium Silicate (B1173343) Hydrate (B1144303) (C–S–H) is the primary mineral phase in cement that sorbs contaminants. nih.govacs.orgresearchgate.net

Studies on selenite sorption onto C–S–H phases have revealed several retention mechanisms. The sorption is nonlinear and tends to increase slightly as the calcium-to-silicon (Ca/Si) ratio in the C–S–H phase increases. nih.govacs.orgresearchgate.net At selenite concentrations higher than 2 x 10⁻³ M, the precipitation of calcium selenite (CaSeO₃) has been observed, indicating that precipitation is a key retention mechanism under these conditions. nih.govacs.orgresearchgate.net The presence of calcium is essential for selenite retention in the hyperalkaline conditions generated by cement. nih.govacs.orgresearchgate.net

The addition of selenite to C–S–H phases alters their surface properties, leading to a decrease in the ζ-potential (a measure of surface charge). nih.govacs.org This change can, in turn, affect the retention of other cations in the system. For instance, the presence of selenite has been shown to improve the retention of barium (Ba²⁺), suggesting complex synergetic effects between the anions and cations present. nih.govacs.org Other research suggests that selenite retention may also occur through the formation of selenite ettringite in the cementitious material. scispace.com

Table 2: Selenite Retention on C-S-H Phases

Retention MechanismControlling FactorsObservationsReference
Sorption Ca/Si ratio of C-S-HNonlinear; increases slightly with higher Ca/Si ratio nih.govacs.orgresearchgate.net
Precipitation High selenite concentration (>2x10⁻³ M)Formation of solid Calcium Selenite (CaSeO₃) nih.govacs.orgresearchgate.net
Co-adsorption Effects Presence of other ions (e.g., Ba²⁺)Selenite presence can enhance the retention of cations like barium nih.govacs.org

Co-precipitation of Selenite with Barite (BaSO₄) for Contaminant Removal

Investigation of Chemical Affinity and Structural Similarity in Selenite Uptake Mechanisms

Environmental Fate and Transport of Selenite Species

Understanding the long-term behavior of selenium compounds in the environment is crucial for assessing the risks associated with contamination and the durability of remediation strategies. walshmedicalmedia.com The mobility and stability of selenium are highly dependent on its chemical form and the surrounding environmental conditions, such as pH and redox potential. ca.gov

This compound is characterized by its low solubility, which is a key property for its application in environmental remediation. This low solubility limits the bioavailability of selenium, as the compound does not readily dissociate in water.

The primary mechanism for immobilizing selenite involves its co-precipitation with more stable and less soluble minerals like barite. researchgate.net Dissolution studies on selenite-bearing barite have shown that the release of the sequestered selenite into the aqueous phase is unlikely due to the high stability of the barite host phase. researchgate.netresearchgate.net However, leaching can be influenced by the chemical composition of the surrounding water; the presence of ions like chloride, nitrate (B79036), and sulfate can increase the leaching of oxyanions from barite co-precipitates. researchgate.net Conversely, the presence of phosphate (B84403) has been shown to stabilize the oxyanion-bearing barite, reducing leaching. researchgate.net

In soil environments, the mobility of selenite is generally low, especially in acidic soils, where it tends to bind strongly to iron hydroxide (B78521) complexes. ca.gov The transport and partitioning of selenium in soils are significantly influenced by pH and redox conditions. ca.gov While soluble forms can be taken up by plants, the formation of highly insoluble compounds like this compound or its sequestration within stable minerals effectively immobilizes it, reducing its transport in both aquatic and terrestrial systems. ca.gov

Interactions of Selenite with Natural Geological Formations and Minerals

The environmental fate and transport of selenium are significantly influenced by the interaction of its oxyanions, selenite (SeO₃²⁻) and selenate (SeO₄²⁻), with various geological materials. Selenite, the selenium oxyanion present in this compound, exhibits complex behaviors in the subsurface, primarily governed by adsorption and redox processes.

Studies have shown that selenite interacts with a range of minerals commonly found in soils and sediments. Clay-rich formations, in particular, play a crucial role in attenuating selenite migration. Research on Boom Clay, a host rock being studied for geological disposal of radioactive waste, revealed that selenite is removed from water through a two-step process: an initial rapid adsorption onto clay minerals followed by a slower reduction to elemental selenium (Se⁰). wikipedia.org This process is effective in immobilizing selenium, with pyrite (B73398) (FeS₂) likely being the primary reductant within the clay formation. wikipedia.org The adsorption of selenite onto clay minerals occurs via the formation of inner-sphere complexes and is largely independent of the ionic strength of the surrounding solution. wikipedia.org

Sulfide (B99878) minerals are also key actors in the geochemical cycling of selenium. Investigations into the interaction of selenite with pyrite (FeS₂) and chalcopyrite (CuFeS₂) under anoxic conditions demonstrated significant selenium sorption, especially under acidic conditions. nih.gov Spectroscopic analysis confirmed that this sorption is coupled with the reduction of selenite (Se(IV)) to less mobile, reduced selenium species on the mineral surfaces. nih.gov This reduction process involves the oxidation of sulfur in the pyrite, while the metallic components like iron and copper are not directly involved in the redox reaction. nih.gov In some cases, the formation of new mineral phases, such as ferroselite (FeSe₂), has been proposed on synthetic sulfide solids. nih.gov

The formation of selenite-bearing minerals can also occur in specific geological environments. For instance, selenite (the mineral form of gypsum, CaSO₄·2H₂O) can form in evaporite environments where saline water evaporates. nih.gov The presence of other ions in the water, such as copper, can influence the properties of the resulting crystals. nih.gov While mineral selenite is a calcium sulfate, the principles of its formation through precipitation from solutions containing the necessary ions are relevant to understanding the potential for this compound to form and persist in certain geological settings.

Development of Barium-Based Technologies for Selenium Remediation

The unique chemical properties of barium compounds have led to their investigation and application in technologies aimed at remediating selenium-contaminated water. The primary strategy involves the precipitation of selenium oxyanions, thereby immobilizing them into a solid, less bioavailable form. Barium-based remediation is particularly attractive due to the low solubility of the resulting barium-selenium compounds.

Recent studies have highlighted the potential of barium compounds for the effective removal of toxic selenium species from wastewater. nih.gov The low solubility of compounds like this compound and barium selenate allows them to sequester selenite (Se(IV)) and selenate (Se(VI)) ions. nih.gov This has made barium a promising element in the development of water purification technologies.

Application of Barium Compounds for Selenium Immobilization in Wastewater Treatment

The application of barium compounds for treating selenium-laden industrial wastewater, particularly from mining and agricultural activities, has been a subject of significant research. The most common approach is chemical precipitation, where a soluble barium salt, such as barium chloride (BaCl₂), is added to the wastewater. nih.govnih.gov This leads to the formation of highly insoluble barium selenate (BaSeO₄) and this compound (BaSeO₃) precipitates. nih.gov

A key advantage of this method is its effectiveness in the presence of high sulfate concentrations, which often interfere with other selenium removal technologies like ion exchange. nih.govnih.gov In fact, the co-precipitation of selenium with barium sulfate (barite, BaSO₄) is a primary mechanism for selenium removal. nih.govnih.govamericanelements.com Studies have shown that barite can efficiently remove over 99% of selenate from solution through co-precipitation. nih.govnih.gov The selenate or selenite ions can be incorporated into the barite crystal structure by substituting for sulfate ions (SO₄²⁻). nih.govnih.gov

The effectiveness of selenium removal by barium compounds is influenced by several factors, including pH and the concentration of other ions. americanelements.comnih.gov For instance, the uptake of selenite by barite is dependent on pH, as well as the presence of calcium and sulfate ions in the initial solution. americanelements.com The resulting barium-selenium precipitates are stable, and the sequestered selenium is unlikely to be released back into the aqueous phase due to the low solubility of the host barite phase. nih.govnih.gov This makes precipitation with barium compounds a robust method for the long-term immobilization of selenium.

Below is a data table summarizing findings from studies on selenium removal using barium compounds.

Study FocusBarium Compound UsedTarget Selenium SpeciesKey Findings
Co-precipitation with Barite Barium Chloride (to form Barite in-situ)Selenate (SeO₄²⁻)Barite efficiently removed >99% of selenate from test solutions. The sequestered selenate is incorporated into the barite structure and is unlikely to be released due to the low solubility of barite. nih.govnih.gov
Wastewater Treatment Barium ChlorideSelenate (SeO₄²⁻)In a two-stage process, initial treatment with BaCl₂ removed sulfate and a significant amount of selenate. A 100% selenate removal was achieved with a BaCl₂ loading of 15 g/L. nih.gov
General Sequestration Barite (BaSO₄)Selenite (Se(IV)) and Selenate (Se(VI))The uptake of Se(IV) by barite is dependent on pH and the presence of calcium and sulfate. The uptake of Se(VI) is strongly dependent on the initial sulfate concentration. americanelements.com
Recovery from Solution Barium ChlorideSelenite (SeO₃²⁻) and Selenate (SeO₄²⁻)Barium chloride can be used to precipitate and recover barium selenate (BaSeO₄) and this compound (BaSeO₃) from solutions. nih.gov

Theoretical and Computational Chemistry Approaches to Barium Selenite

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the electrical, optical, and magnetic properties of materials. These methods compute the arrangement of electrons and their energy levels within a compound.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of solid-state materials. royalsocietypublishing.org It allows for the calculation of a wide range of properties, including the electronic band gap, which is crucial for determining a material's conductivity and its potential use in electronic devices. royalsocietypublishing.org While specific DFT studies on barium selenite (B80905) (BaSeO₃) are not extensively documented in the provided literature, the methodology is well-established for analogous barium-containing chalcogenides and other selenites.

For instance, DFT calculations performed on the barium tetrel selenide (B1212193) Ba₆Si₂Se₁₂ revealed it to be a semiconductor with a calculated band gap of 1.74 eV, a value that showed good agreement with the experimentally determined band gap of 1.89 eV. nih.gov Similarly, for barium-based chalcogenides like BaAl₄S₇, first-principles calculations have been used to determine large energy band gaps of 3.74 eV. researchgate.net These studies often employ advanced functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, to achieve higher accuracy in band gap predictions, as demonstrated in studies of mixed anion solid solutions. researchgate.netrsc.org

The general approach involves using a computational package to solve the Kohn-Sham equations for the system. For barium sulfide (B99878) (BaS) nanoclusters, for example, the B3LYP/LanL2DZ basis set was used to study electronic properties via the HOMO-LUMO gap. researchgate.net For solid-state systems, calculations often use a plane-wave basis set and pseudopotentials to describe the interaction between core and valence electrons. acs.org The resulting electronic band structure and density of states (DOS) provide critical information. The DOS describes the number of available electronic states at each energy level, while the band structure reveals the nature of the band gap (direct or indirect). scirp.org For example, a DFT study of two-dimensional bismuth selenite (Bi₂SeO₅) showed that spin-orbit coupling could adjust its band gap from direct to indirect. researchgate.net

Table 1: DFT Calculated vs. Experimental Band Gaps for Related Compounds
CompoundDFT Calculated Band Gap (eV)Experimental Band Gap (eV)Computational Method/Functional
Ba₆Si₂Se₁₂1.741.89DFT nih.gov
BaAl₄S₇3.74N/AFirst-principles calculations researchgate.net
Ba₃In₃O₅Cu₂Se₂N/A1.32HSE06 (used for related end-member) rsc.org
MgSe2.49~2.5DFT (BZW-EF method) scirp.org

Quantum Mechanical Modeling

Quantum mechanical modeling delves into the fundamental interactions governing atomic and molecular structures, providing a microscopic description of how ions and electrons behave within a crystal.

The selenite ion (SeO₃²⁻) possesses distinct structural characteristics, including a trigonal pyramidal shape and a stereochemically active lone pair of electrons, which significantly influence the crystal lattices it occupies. mdpi.comresearchgate.net Quantum mechanical modeling, particularly using ab initio calculations based on DFT, is a powerful tool for simulating and understanding these structural effects.

Similarly, theoretical modeling of selenite substitution in calcite (CaCO₃) has provided valuable microscopic insights. conicet.gov.ar Ab initio simulations reproduced macroscopic volume changes observed experimentally and provided a theoretical model for the local environment of the selenium atom within the calcite bulk structure. conicet.gov.ar These models confirm that the selenite ion can substitute for the carbonate anion, leading to an expansion of the crystallographic c-axis. conicet.gov.arresearchgate.net The pyramidal geometry of the selenite ion causes a distortion of the host lattice, an effect that modeling can accurately capture. researchgate.net The lone electron pair on the selenium atom can act as a structure-directing agent, potentially leading to the formation of channels or hollows within the crystal structure. mdpi-res.com

Computational Simulation of Interaction Mechanisms

Computational simulations are crucial for modeling the dynamic processes that occur at the interface between a material and its environment, such as the adsorption of ions onto a mineral surface.

The interaction of selenite ions with mineral surfaces is a critical process in environmental geochemistry, and computational modeling provides a framework for its quantitative description. Surface Complexation Models (SCMs) are a primary tool used to simulate the adsorption (sorption) of ions like selenite from aqueous solutions onto solid surfaces. utexas.edu These models treat adsorption as the formation of complexes between the ion and functional groups on the mineral surface. utexas.edu

SCMs, such as the triple-layer model, can effectively describe selenite adsorption as a function of environmental conditions like pH and ionic strength. usda.gov By fitting the model to experimental data using programs like FITEQL, researchers can determine the types of surface complexes formed. usda.gov Studies on various minerals have shown that selenite tends to form inner-sphere surface complexes, where there is a direct bond between the selenite ion and the surface, without an intermediate water molecule. usda.gov This is supported by spectroscopic evidence and electrophoretic mobility measurements showing a shift in the point of zero charge of the adsorbent material. usda.gov

Geochemical and Mineralogical Research on Barium Selenite

Natural Occurrence and Formation Environments

While barium selenite (B80905) is not a common rock-forming mineral, its presence and the conditions leading to its formation are subjects of detailed study. It typically occurs in association with other barium and selenium-bearing minerals.

The formation of selenite minerals, including barium selenite, is contingent upon specific geochemical conditions. Mineralization often occurs in environments where selenium, primarily as the selenite (SeO₃²⁻) anion, is mobilized in aqueous solutions and encounters cations with which it can form insoluble precipitates.

One such environment is found at Bell Lake Sink in Lea County, New Mexico, where barite-celestite-selenite mineralization has been observed. The formation setting is characterized by nodules found at the contact between a red and yellow oxidized zone, approximately two meters above a former water level in a playa. The source of barium is believed to be from the anhydrites of the Castile and Salado Formations or from oil-field brines. The formation of barite and associated minerals typically requires barium-rich fluids mixing with sulfate-rich waters. geologyscience.com In such settings, the presence of selenium in the fluids can lead to the precipitation of this compound, especially if the conditions are less oxidizing, favoring the Se(IV) state of selenite over the Se(VI) state of selenate (B1209512). The process can involve the replacement of pre-existing minerals; for instance, barite can form through the replacement of gypsum. mdpi.com

Barite (barium sulfate (B86663), BaSO₄) and this compound are often found in close association due to the chemical similarities between the sulfate (SO₄²⁻) and selenite (SeO₃²⁻) anions. This association is frequently studied in the context of coprecipitation, where selenite ions are incorporated into the barite crystal lattice.

Coprecipitation Studies: Research shows that coprecipitation of selenium oxyanions with barite is an effective way to sequester selenium in the environment. researchgate.net However, the amount of selenite incorporated often differs from what thermodynamic calculations predict. researchgate.netacs.org For example, in homogeneous precipitation experiments, about 10% of sulfate was substituted by the Se(IV) oxyanion (selenite), a value significantly higher than the thermodynamically predicted <0.3%. researchgate.netacs.org This discrepancy is attributed to kinetic factors, such as adsorption-induced entrapment during crystal growth. researchgate.netacs.org

Mineralogical Evidence: At the Bell Lake Sink deposit, heavy nodules of barite, approximately 10 cm in diameter, are found in the same zone as selenite mineralization. The white, translucent barite surrounds a core of intergrown celestite. While this specific report refers to "selenite" which can also mean a variety of gypsum, the geochemical context suggests conditions suitable for the presence of selenium compounds. The coprecipitation of selenite with barite is a well-documented phenomenon that leads to such associations. researchgate.netacs.org In contrast to selenate (SeO₄²⁻), only small amounts of selenite (around 1%) were found in heterogeneous coprecipitates in one study, a result attributed to the lower saturation index of BaSeO₃ and the deprotonation degree of the Se(IV) oxyanion at the experimental pH of 5.6. researchgate.netacs.org

Studies on the Geochemical Conditions Leading to Selenite Mineralization

Geochemistry of Barium-Selenium-Water Systems

Understanding the fundamental chemical behavior of barium and selenium in water is key to predicting the formation and long-term stability of this compound in natural and engineered environments. This is primarily achieved through phase equilibria studies and thermodynamic modeling.

Phase equilibria studies experimentally determine the stable solid phases and their solubility under controlled conditions, providing fundamental data for geochemical models. The study of liquid-liquid, solid-liquid, and vapor-liquid equilibria is essential for understanding and designing chemical processes. mdpi.com For the Ba-Se(IV)-H₂O system, research has been conducted to understand the conditions under which this compound forms and remains stable. Studies on the Ba-Se(IV,VI)-H₂O systems at 25 °C have been performed to understand selenium removal from industrial wastewater. researchgate.net These studies help to define the stability fields of different barium-selenium compounds. The isothermal dissolution equilibrium method is a common technique used to study phase equilibria in aqueous salt systems. acs.org

Experimental Findings in Ba-Se(IV)-H₂O Systems
ParameterConditionObservationReference
System StudiedBa-Se(IV,VI)-H₂OPhase equilibria discussed for selenium removal applications. researchgate.net
Temperature25 °CEquilibrium was investigated at standard temperature. researchgate.net
Heterogeneous Coprecipitation (Se IV)pH 5.6Only small amounts (~1%) of Se(IV) oxyanions detected in coprecipitates with barite. researchgate.netacs.org
Homogeneous Coprecipitation (Se IV)-~10% of sulfate in barite substituted by Se(IV) oxyanion. researchgate.netacs.org

Thermodynamic modeling uses experimental data to predict the behavior of chemical systems under a wide range of geological conditions, such as varying temperature, pressure, and fluid composition. unirioja.es These models are used to assess the long-term stability of minerals like this compound.

Future Research Directions and Interdisciplinary Prospects for Barium Selenite

Exploration of Novel Synthesis Pathways for Advanced Barium Selenite (B80905) Forms

While conventional synthesis methods like aqueous precipitation are well-established, future research will likely focus on developing more sophisticated pathways to produce barium selenite with tailored properties, such as controlled particle size, morphology, and enhanced purity. The exploration of non-traditional synthesis routes is essential for creating advanced forms of this compound suitable for high-technology applications.

Promising areas of investigation include:

Hydrothermal and Solvothermal Methods: These techniques, carried out in aqueous or organic solvents at elevated temperatures and pressures, can facilitate the growth of highly crystalline this compound particles with well-defined shapes. Hydrothermal synthesis at temperatures between 80–120°C has been shown to improve crystallinity.

Micro-emulsion Synthesis: This method allows for the creation of nanoparticles and nanorods of alkaline earth selenates. researchgate.netnih.gov By controlling the size and composition of the micro-emulsion droplets, which act as nano-reactors, researchers can synthesize Eu³⁺-doped barium selenate (B1209512) nanoparticles that exhibit strong red luminescence, paving the way for nanostructured this compound with specific optical properties. researchgate.netnih.govrsc.org

Sol-Gel Synthesis: The sol-gel process offers a versatile, low-temperature route to produce homogeneous, high-purity materials. A sol-gel route using an acetate-citrate mixture has been successfully employed to synthesize mixed-cation compounds like calcium-barium selenate, suggesting its applicability for creating doped or composite this compound materials with unique characteristics. imedpub.com

Biologically-Inspired Synthesis: Learning from natural biomineralization processes could lead to environmentally friendly synthesis methods. Research into the biogenic reduction of selenite by microorganisms to form selenium nanoparticles suggests the potential for developing biochemical pathways for this compound production. researchgate.net Furthermore, using biopolymers like polysaccharides in conjunction with barium chloride for selenization points towards novel hybrid material synthesis. nih.govmdpi.com

A summary of potential advanced synthesis pathways is presented below.

Synthesis MethodPotential AdvantagesTarget this compound FormRelevant Research Findings
Hydrothermal High crystallinity, control over morphologyCrystalline micro- or nanoparticlesEnhanced crystallinity is achievable at 80–120°C.
Micro-emulsion Nanoparticle/nanorod formation, size controlDoped luminescent nanoparticlesSuccessful synthesis of Eu³⁺-doped alkaline earth selenate nanoparticles. researchgate.netnih.govrsc.org
Sol-Gel High purity, homogeneity, low temperatureDoped or mixed-cation powders/filmsProven feasibility for Ca-Ba selenate systems. imedpub.com
Biologically-Inspired Environmentally friendly, novel structuresNanoparticles, organic-inorganic hybridsMicrobes can reduce selenite; polysaccharides can be templates. researchgate.netnih.govmdpi.com

Integration of Advanced Characterization Techniques for Deeper Structural Insights

A comprehensive understanding of this compound's structure at multiple length scales is fundamental to predicting its behavior and designing new applications. While standard techniques like X-ray Diffraction (XRD) are invaluable for determining basic crystal structure, future studies will benefit from a suite of more advanced characterization tools to probe local atomic arrangements, surface chemistry, and subtle structural variations. materialsproject.org

Key advanced techniques and the insights they can provide include:

X-ray Absorption Spectroscopy (XAS): This synchrotron-based technique is exceptionally powerful for determining the local coordination environment and oxidation state of selenium. XAS can reveal how selenite or selenate ions are incorporated into a host material, such as by substituting for sulfate (B86663) in the barite structure, and can detail the bonding with barium atoms. researchgate.netnih.gov

Raman Spectroscopy: This technique provides information about molecular vibrations and is sensitive to the crystallographic symmetry and the presence of different polyatomic ions. It can be used to characterize solid precipitates and confirm the incorporation of selenite into mineral structures. researchgate.netnih.gov

Electron Probe Microanalysis (EPMA): EPMA allows for the quantitative elemental analysis of microscopic areas of a sample. It can be used to create elemental maps showing the distribution of barium and selenium, confirming their co-location and sequestration within a host mineral phase during co-precipitation. researchgate.netnih.gov

Rietveld Refinement of XRD Data: This computational method provides a detailed analysis of powder XRD patterns, yielding precise lattice parameters, atomic positions, and information on crystalline phase purity and microstructural properties. researchgate.net

The application of these techniques can provide a more complete picture of this compound materials, as detailed in the table below.

Characterization TechniqueType of Information ObtainedSignificance for this compound Research
X-ray Absorption Spectroscopy (XAS) Local atomic environment, oxidation state, bond lengthsElucidates the mechanism of selenite incorporation in matrices like barite. researchgate.netnih.gov
Raman Spectroscopy Molecular vibrations, crystal symmetry, phase identificationConfirms the presence and structural form of the selenite group in new materials. researchgate.net
Electron Probe Microanalysis (EPMA) Quantitative elemental composition and distributionMaps the sequestration of selenium within co-precipitated solids. researchgate.netnih.gov
Rietveld Refinement Precise crystal structure parameters, phase quantificationRefines structural models of novel this compound phases and composites. researchgate.net

Development of Enhanced Environmental Remediation Technologies Utilizing this compound Chemistry

The chemistry of this compound is highly relevant to environmental science, particularly for the remediation of selenium-contaminated water, which is a concern for industries such as mining, power generation, and agriculture. researchgate.net Future research will focus on optimizing and enhancing remediation technologies based on the precipitation and sequestration of selenium as a stable barium salt.

Key research thrusts include:

Optimizing Co-precipitation Processes: Studies have shown that barite (barium sulfate) can effectively sequester selenite (Se(IV)) and selenate (Se(VI)) through co-precipitation. researchgate.netacs.org Future work should focus on understanding the underlying mechanisms, including the roles of pH, competing ions, and surface interactions, to maximize removal efficiency. acs.orgresearchgate.net The process involves the incorporation of selenium oxyanions into the growing barite crystal structure, resulting in a stable solid phase that immobilizes the contaminant. researchgate.netnih.gov

Simultaneous Removal of Multiple Contaminants: Industrial wastewater often contains a mixture of pollutants. A significant area for development is technologies that can simultaneously remove selenite and heavy metals like zinc, copper, and cadmium. researchgate.net Investigating the co-precipitation of this compound alongside other metal hydroxides or sulfates could lead to more efficient and cost-effective integrated treatment systems.

Recovery and Recycling of Selenium: Beyond simple removal, there is potential to recover selenium from the precipitated barium salts. jst.go.jpjst.go.jp Research could explore methods to reduce the precipitated this compound or selenate to elemental selenium, which has value as a raw material, thus creating a circular economy approach to waste treatment. jst.go.jpjst.go.jp

Investigation of this compound in Novel Multifunctional Materials

The intrinsic properties of this compound, combined with the potential for modification through doping and composite formation, open avenues for its use in novel multifunctional materials. Research in this area will move beyond its traditional applications to explore advanced functionalities.

Future directions include:

Luminescent Materials: A highly promising application is in the field of phosphors and luminescent materials. The synthesis of alkaline earth selenate nanoparticles doped with rare-earth elements like Europium (Eu³⁺) has been shown to produce materials with strong red emission. researchgate.netnih.govrsc.org Further investigation into doping this compound with various activators could lead to a new class of phosphors for applications in solid-state lighting, displays, and bio-imaging.

Optical and Electronic Materials: this compound is a white crystalline material with specific optical properties. samaterials.com Its potential as a component in specialized glasses, optical coatings, or as a precursor for other selenium-containing electronic materials remains an area for exploration. samaterials.com

Advanced Composite Materials: Incorporating this compound as a filler or additive into polymer matrices could yield composites with enhanced properties. Analogous to how barium sulfate (BaSO₄) is used to improve the heat resistance, hardness, and dimensional stability of polypropylene (B1209903) (PP), this compound could impart similar benefits, with the added potential for properties like radiation shielding, given the high atomic numbers of barium and selenium. europlas.com.vn

Interdisciplinary Research at the Interface of Materials Science, Geochemistry, and Environmental Engineering

The most significant breakthroughs in understanding and applying this compound will likely emerge from collaborative, interdisciplinary research. The complex challenges in this field require a synthesis of expertise from materials science, geochemistry, and environmental engineering. stonybrook.educolorado.eduyale.edu

Materials Science will drive the design and synthesis of new forms of this compound, from precisely controlled nanoparticles to complex composites, and provide the advanced characterization needed to understand their structure-property relationships. nih.govimedpub.comyale.edu

Geochemistry will provide fundamental insights into the stability, solubility, and phase transformations of this compound under various environmental conditions. researchgate.netmdpi.com Geochemists can model the long-term fate and transport of selenium sequestered in this compound-bearing minerals, ensuring the environmental safety of remediation strategies. osti.govnd.edu

Environmental Engineering will translate fundamental discoveries into practical applications. colorado.edu Engineers will design and scale up reactor systems for water treatment, evaluate the performance of new remediation materials under real-world conditions, and develop processes for the recovery and recycling of valuable components from waste streams. researchgate.netjst.go.jp

This synergistic approach, where materials scientists create novel materials, geochemists explain their environmental behavior, and engineers implement them in effective technologies, will be paramount in realizing the full scientific and practical potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for barium selenite, and how do reaction conditions influence its purity and crystallinity?

  • Methodology : this compound (BaSeO₃, CAS 13718-59-7 ) is typically synthesized via precipitation by reacting sodium selenite (Na₂SeO₃) with barium chloride (BaCl₂) under controlled pH (~4–6) to avoid selenate (SeO₄²⁻) formation. Hydrothermal methods at 80–120°C can enhance crystallinity.
  • Data Analysis : Monitor reaction kinetics using pH-stat systems and characterize purity via inductively coupled plasma mass spectrometry (ICP-MS). Compare crystallinity using X-ray diffraction (XRD) with Rietveld refinement .
  • Key Variables : pH, temperature, and reactant stoichiometry directly affect phase purity. Excess Ba²⁺ may lead to barium carbonate impurities in atmospheric CO₂ conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?

  • Techniques :

  • XRD : Resolve crystal structure (orthorhombic vs. monoclinic phases) and quantify amorphous content.
  • FTIR : Identify Se-O vibrational modes (750–900 cm⁻¹) to confirm selenite bonding .
  • SEM-EDS : Map elemental distribution and detect trace contaminants (e.g., Cl⁻ residues from precursors) .
    • Best Practices : Cross-validate results with thermogravimetric analysis (TGA) to assess hydration states and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound dissolution in aqueous systems?

  • Approach :

Systematic Replication : Reproduce experiments under identical ionic strength (e.g., 0.1 M NaClO₄) and pH conditions.

Advanced Modeling : Use PHREEQC software to compare solubility data with theoretical predictions, incorporating activity coefficients via the Pitzer model .

Controlled Variables : Document dissolved oxygen levels, as oxidation of SeO₃²⁻ to SeO₄²⁻ can skew results .

  • Case Study : Discrepancies in log Ksp values (range: −6.2 to −7.1) may arise from unaccounted CO₂ interference; use glove boxes for inert-atmosphere experiments .

Q. What experimental design considerations are critical when investigating this compound’s redox behavior under varying environmental conditions?

  • Design Framework :

  • Hypothesis-Driven : Test if redox activity correlates with defect density (e.g., oxygen vacancies quantified via X-ray photoelectron spectroscopy, XPS).
  • Multivariate Analysis : Employ factorial design to assess interactions between pH (4–10), temperature (25–60°C), and light exposure (UV vs. visible) .
  • Validation : Cross-reference electrochemical (cyclic voltammetry) and spectroscopic (electron paramagnetic resonance, EPR) data to identify intermediate selenium species (e.g., Se⁻, Se⁰) .
    • Ethical Note : Address selenium toxicity by implementing waste neutralization protocols (e.g., reduction to elemental Se⁰ with Fe²⁺) .

Data Presentation Guidelines

Parameter Technique Key Output Reference
CrystallinityXRDPhase identification, crystallite size
Elemental CompositionSEM-EDSBa:Se ratio, impurity detection
Redox ActivityCyclic VoltammetryReduction potentials, kinetic rates

Critical Evaluation of Literature

  • Gaps : Limited mechanistic studies on SeO₃²⁻/SeO₄²⁻ interconversion in barium matrices.
  • Opportunities : Apply operando XRD-Raman setups to track phase transitions during redox reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.